N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide

Description

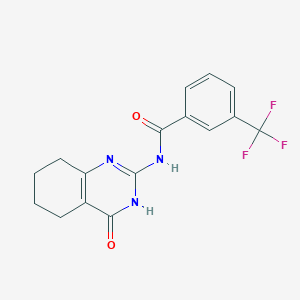

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic compound containing a fused pyrimidinone and benzene ring, and a trifluoromethyl group attached to the benzene ring.

Properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)10-5-3-4-9(8-10)13(23)21-15-20-12-7-2-1-6-11(12)14(24)22-15/h3-5,8H,1-2,6-7H2,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZFRZIGBZADOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the quinazolinone structure. The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethylating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinazolinone core can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

Substitution: Substitution reactions can introduce different substituents on the quinazolinone ring or the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its trifluoromethyl group can enhance binding affinity and selectivity.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer treatment and neurodegenerative diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to these targets, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea: This compound is structurally similar but contains a thiourea group instead of a trifluoromethyl group.

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-(trifluoromethyl)benzenecarboxamide: This compound has a similar quinazolinone core but a different position for the trifluoromethyl group.

Uniqueness: N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide stands out due to its specific trifluoromethyl group placement, which can significantly impact its chemical and biological properties. This uniqueness makes it a valuable compound for various applications.

Biological Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core characterized by a bicyclic arrangement that includes two nitrogen atoms. Its molecular formula is C15H14F3N3O, with a molecular weight of approximately 337.3 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The trifluoromethyl group is believed to facilitate binding to these targets, potentially leading to the inhibition or activation of critical pathways associated with cancer progression and inflammation.

Anticancer Potential

Numerous studies have indicated that compounds with similar structural features to this compound exhibit notable anticancer properties. For instance:

- Inhibition of Tankyrase Enzymes : Preliminary studies suggest that this compound may inhibit tankyrase enzymes that are implicated in the regulation of Wnt signaling pathways. This inhibition could have therapeutic implications in cancer treatment.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been highlighted. Research indicates that quinazoline derivatives can modulate inflammatory responses by interacting with key enzymes involved in inflammation such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-oxo-1H-pyrazino[1,2-a]pyrazinyl)carboxamide | Structure | Exhibits different heterocyclic properties; potential antitumor activity. |

| 2-(4-Oxoquinazolinyl)acetamide | Structure | Lacks the cyclopropane moiety; known for anti-inflammatory properties. |

| 4-(4-Oxoquinazolinyl)-n-butyramide | Structure | Similar quinazoline core but different substituents; studied for neuroprotective effects. |

The unique combination of the hexahydroquinazoline structure and trifluoromethyl functionality provides distinct chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent research has focused on the biological evaluation of this compound through various in vitro assays:

- Cytotoxicity Assays : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Results indicate significant inhibition of cell proliferation in breast cancer (MCF-7) and other tumor cell lines.

- Enzyme Inhibition Studies : Kinetic studies have shown that the compound exhibits moderate inhibitory activity against cholinesterases and β-secretase enzymes. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.